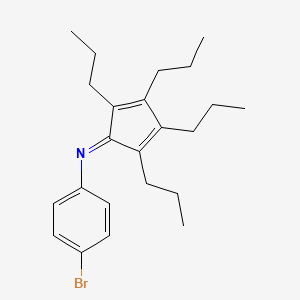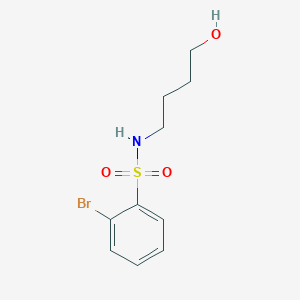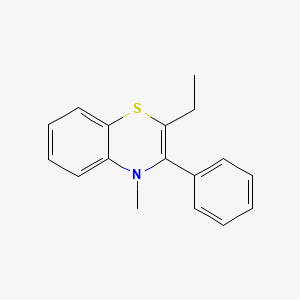![molecular formula C20H23N3O B14204566 3-{[4-(2-Phenoxyethyl)piperazin-1-yl]methyl}benzonitrile CAS No. 918482-05-0](/img/structure/B14204566.png)
3-{[4-(2-Phenoxyethyl)piperazin-1-yl]methyl}benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[4-(2-Phenoxyethyl)piperazin-1-yl]methyl}benzonitrile is a chemical compound that features a piperazine ring substituted with a phenoxyethyl group and a benzonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(2-Phenoxyethyl)piperazin-1-yl]methyl}benzonitrile typically involves the following steps:
Formation of the Piperazine Derivative: The piperazine ring is first substituted with a phenoxyethyl group. This can be achieved through a nucleophilic substitution reaction where phenoxyethyl chloride reacts with piperazine in the presence of a base such as potassium carbonate.
Introduction of the Benzonitrile Group: The resulting phenoxyethylpiperazine is then reacted with a benzonitrile derivative. This step often involves a Mannich reaction, where formaldehyde and a secondary amine (in this case, the phenoxyethylpiperazine) react with a benzonitrile compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-{[4-(2-Phenoxyethyl)piperazin-1-yl]methyl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The phenoxyethyl group can be oxidized to form phenoxyacetic acid derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The piperazine ring can undergo further substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Phenoxyacetic acid derivatives.
Reduction: Primary amines.
Substitution: Various substituted piperazine derivatives.
Applications De Recherche Scientifique
3-{[4-(2-Phenoxyethyl)piperazin-1-yl]methyl}benzonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Research: It serves as a ligand in the study of receptor-ligand interactions, particularly in the context of neurotransmitter receptors.
Mécanisme D'action
The mechanism of action of 3-{[4-(2-Phenoxyethyl)piperazin-1-yl]methyl}benzonitrile involves its interaction with specific molecular targets, such as neurotransmitter receptors. The phenoxyethyl group can mimic the structure of endogenous ligands, allowing the compound to bind to receptors and modulate their activity. This interaction can influence various signaling pathways, leading to changes in cellular function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound also features a piperazine ring and is used in medicinal chemistry for its antibacterial activity.
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound is used as an antipsychotic drug and features a piperazine ring similar to 3-{[4-(2-Phenoxyethyl)piperazin-1-yl]methyl}benzonitrile.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the phenoxyethyl group allows for specific interactions with neurotransmitter receptors, making it a valuable compound in the development of drugs targeting the central nervous system.
Propriétés
Numéro CAS |
918482-05-0 |
|---|---|
Formule moléculaire |
C20H23N3O |
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
3-[[4-(2-phenoxyethyl)piperazin-1-yl]methyl]benzonitrile |
InChI |
InChI=1S/C20H23N3O/c21-16-18-5-4-6-19(15-18)17-23-11-9-22(10-12-23)13-14-24-20-7-2-1-3-8-20/h1-8,15H,9-14,17H2 |
Clé InChI |
URGLMOGYFLLMCV-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCOC2=CC=CC=C2)CC3=CC(=CC=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propanamide, 2-methyl-N-[2-methyl-4-[(2-methylphenyl)azo]phenyl]-](/img/structure/B14204485.png)

![N-({4-Methyl-6-[3-(trifluoromethyl)phenyl]pyridin-2-yl}methyl)acetamide](/img/structure/B14204496.png)

![Benzenemethanamine, N-[2-(phenylseleno)hexylidene]-](/img/structure/B14204509.png)


![3-(6-Aminopyridin-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B14204525.png)

![Dimethyl(phenyl)[2-(phenylsulfanyl)ethyl]silane](/img/structure/B14204540.png)




